3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
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Overview
Description
3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate
- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester)
- 8-{3-fluoro-8-azabicyclo[3.2.1]octan-3-yl}isoquinoline
Uniqueness
What sets 3-fluoro-8-(1-methyl-1H-imidazole-4-carbonyl)-8-azabicyclo[3.2.1]octane apart from similar compounds is its specific combination of functional groups and its unique bicyclic structure. This gives it distinct chemical properties and potential biological activities that are not found in other related compounds.
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-6-11(14-7-15)12(17)16-9-2-3-10(16)5-8(13)4-9/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRUARRUBMRQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)N2C3CCC2CC(C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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